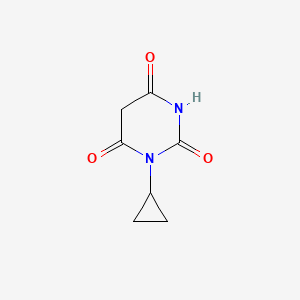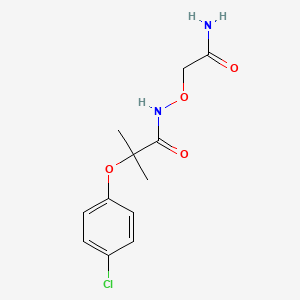
1-Cyclopropyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1,3-diazinane-2,4,6-trione, also known as CPDT, is a cyclic urea compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. CPDT has been studied for its potential use as a building block for the synthesis of novel compounds with various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives is not well understood. However, studies have shown that 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives can interact with various targets in the body, including enzymes, receptors, and ion channels. For example, some 1-Cyclopropyl-1,3-diazinane-2,4,6-trione derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, while others have been shown to bind to specific receptors in the body, such as the adenosine receptor.
Biochemical and Physiological Effects:
1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives have been shown to have various biochemical and physiological effects in the body. For example, some 1-Cyclopropyl-1,3-diazinane-2,4,6-trione derivatives have been shown to inhibit the growth of cancer cells in vitro and in vivo. Other derivatives have been shown to have anti-inflammatory and anti-viral effects. However, the exact biochemical and physiological effects of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is its relatively simple synthesis method and high yield. 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is also a stable compound that can be easily stored and transported. However, one of the limitations of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives can be toxic at high concentrations, which can limit their use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives. One direction is the synthesis of novel 1-Cyclopropyl-1,3-diazinane-2,4,6-trione derivatives with improved solubility and toxicity profiles. Another direction is the study of the mechanism of action of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives, which could lead to the discovery of new targets for drug development. Finally, the use of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione involves the reaction of cyclopropyl isocyanate with malononitrile in the presence of a base catalyst. This reaction produces a cyclic urea compound with a tri-substituted cyclopropane ring and three carbonyl groups. The synthesis of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1,3-diazinane-2,4,6-trione has been the subject of extensive scientific research due to its potential applications in drug discovery and development. Researchers have used 1-Cyclopropyl-1,3-diazinane-2,4,6-trione as a building block for the synthesis of novel compounds with various biological activities. For example, 1-Cyclopropyl-1,3-diazinane-2,4,6-trione has been used to synthesize compounds with anti-cancer properties by modifying the cyclopropyl ring and carbonyl groups. 1-Cyclopropyl-1,3-diazinane-2,4,6-trione has also been used to synthesize compounds with anti-inflammatory and anti-viral properties by modifying the nitrogen atoms in the cyclic urea ring.
Eigenschaften
IUPAC Name |
1-cyclopropyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6(11)9(4-1-2-4)7(12)8-5/h4H,1-3H2,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFKKWLKYBZOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)

![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)

![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)